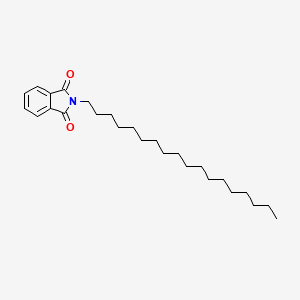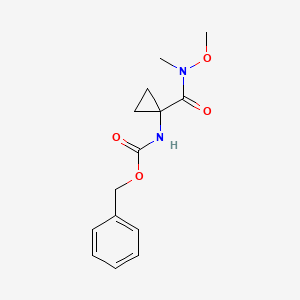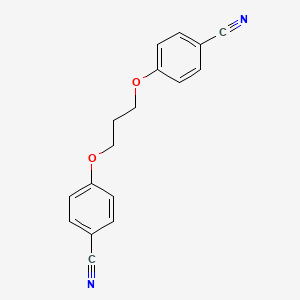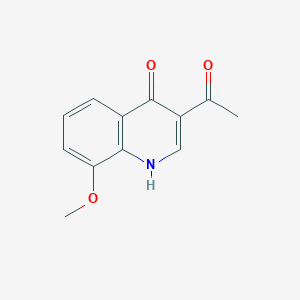
2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid is an organic compound with a complex structure that includes a nitro group, a tolyl group, and a carboxyphthalimide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the o-tolyl group .
Industrial Production Methods: Industrial production of 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(4-amino-o-tolyl)-4-carboxyphthalimide.
Reduction: Formation of N-(4-amino-o-tolyl)-4-carboxyphthalimide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- N-(4-nitro-o-tolyl)-4-chlorophthalimide
- (4-nitro-phenyl)-o-tolyl sulfone
- ((4-Nitro-o-tolyl)azo)malononitrile
Comparison: 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid is unique due to the presence of the carboxyphthalimide group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C16H10N2O6 |
|---|---|
Molekulargewicht |
326.26 g/mol |
IUPAC-Name |
2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C16H10N2O6/c1-8-2-4-10(18(23)24)7-13(8)17-14(19)11-5-3-9(16(21)22)6-12(11)15(17)20/h2-7H,1H3,(H,21,22) |
InChI-Schlüssel |
PKJAHSJIWCHJMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B8788142.png)









![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II)](/img/structure/B8788215.png)

![Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B8788231.png)

